REACTION_CXSMILES
|
CO.[Na].[N:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[C:10]#[N:11].[Cl-:12].[NH4+:13]>C(OCC)C>[ClH:12].[N:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[C:10]([NH2:13])=[NH:11] |f:3.4,6.7,^1:2|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
109 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C#N
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 6 h
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the precipitates are collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed with diethyl ether (×2)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Name
|
2-pyrazinecarboxamidine hydrochloride
|
Type
|
product
|
Smiles
|
Cl.N1=C(C=NC=C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |